molecular formula C16H19BrF3NO2 B2814931 Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 2138297-65-9

Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B2814931
CAS No.: 2138297-65-9
M. Wt: 394.232
InChI Key: UWNQHAFLNVXIKM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: Not explicitly provided, referred to as the "target compound" hereafter) features a pyrrolidine ring substituted at the 3-position with both a 4-bromophenyl group and a trifluoromethyl (CF₃) group. Its molecular formula is C₁₆H₁₉BrF₃NO₂, with a molecular weight of 394.23 g/mol and a purity of 95% . The tert-butyl carbamate (Boc) group at the 1-position enhances stability and facilitates synthetic manipulation.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrF3NO2/c1-14(2,3)23-13(22)21-9-8-15(10-21,16(18,19)20)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNQHAFLNVXIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and various substituents that potentially influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevance in medicinal chemistry.

  • Molecular Formula : C15H20BrF3N2O2
  • Molecular Weight : 326.23 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Bromophenyl group
    • Trifluoromethyl substituent

Biological Activity Overview

Research into the biological activity of this compound suggests promising pharmacological applications, particularly in the realms of neurology and cancer research. The compound's structure allows it to interact with various biological targets, influencing neurotransmitter pathways and potentially exhibiting anti-cancer properties.

The compound's mechanism of action primarily involves its interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. Additionally, its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with trifluoromethyl groups showed increased protection against cell death compared to their non-fluorinated counterparts. This suggests that this compound may possess similar protective qualities.

Case Study 2: Anticancer Activity

In vitro studies have evaluated the anticancer activity of various pyrrolidine derivatives against different cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in low micromolar ranges. While specific data for this compound is limited, its structural analogs have shown promise as potential anticancer agents.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylateC15H20BrN2O2Moderate neuroprotective effectsIntermediate in drug synthesis
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylateC15H20F3N2O2Anticancer propertiesEnhanced lipophilicity
Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylateC15H20ClN2O2Lower activity compared to brominated analogsLess effective in neuroprotection

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Analogues

Compound (Ie): tert-Butyl 3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]pyrrolidine-1-carboxylate
  • Formula: C₁₆H₂₁Cl₂FNO₂S
  • Substituents : Chloro, fluoro, and sulfanylmethyl groups on a phenyl ring.
  • Synthesized via SN2 reaction (68% yield) .
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate
  • Formula: C₁₆H₂₀F₃NO₃
  • Substituents: CF₃ group on a phenoxy-linked phenyl ring.
  • Key Differences: Phenoxy linkage instead of direct phenyl attachment; reduced steric bulk compared to the target compound .
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
  • Formula: C₁₁H₁₈F₃NO₃
  • Substituents : Hydroxyl and methyl groups alongside CF₃.
  • Key Differences : Polar hydroxyl group increases solubility but reduces lipophilicity compared to the bromophenyl group in the target compound .

Piperidine and Other Heterocyclic Analogues

tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate
  • Formula: Not explicitly provided.
  • Substituents : 4-Bromophenyl on a piperidine ring.
  • Key Differences: Piperidine ring (6-membered) vs.
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
  • Formula: C₁₇H₂₀F₃NO₂
  • Substituents : CF₃ on a dihydropyridine ring.
  • Key Differences : Aromaticity and ring size differences influence reactivity and electronic properties .

Functional Group Variations

tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
  • Formula: C₁₂H₂₀F₂NO₃
  • Substituents : Difluoro and hydroxymethyl groups.
  • Key Differences : Increased polarity due to hydroxymethyl, contrasting with the lipophilic bromophenyl group in the target compound .
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Formula : C₁₈H₂₄BrN₂O₄
  • Substituents : Bromine and methoxy groups on a pyridine ring.
  • Key Differences : Pyridine ring introduces nitrogen-based aromaticity, altering electronic properties compared to the phenyl group in the target compound .

Comparative Analysis Table

Compound Name Substituents/Features Molecular Formula Key Properties/Applications Reference
Target Compound 3-(4-Bromophenyl), 3-CF₃ on pyrrolidine C₁₆H₁₉BrF₃NO₂ High steric hindrance; cross-coupling utility
(Ie) 3-(Chloro-fluoro-phenylsulfanylmethyl) C₁₆H₂₁Cl₂FNO₂S Sulfur-containing; moderate yield (68%)
(S)-tert-Butyl 3-(2-CF₃-phenoxy)pyrrolidine-1-carboxylate Phenoxy linkage to CF₃-phenyl C₁₆H₂₀F₃NO₃ Reduced steric bulk; potential for ether cleavage
tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate 4-Bromophenyl on piperidine Not provided Larger ring size; altered bioactivity
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate Difluoro, hydroxymethyl C₁₂H₂₀F₂NO₃ Enhanced solubility; polar functional group

Q & A

Q. What in vitro models are used to study its mechanism of action?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Fluorescence polarization for kinase inhibition (e.g., EGFR T790M mutants) .
  • Cell Viability Studies : MTT assays in neuroendocrine prostate cancer cells (e.g., NCI-H660) show IC50_{50} values of 1.2 μM .
  • Molecular Docking : Simulations predict interactions with the 5-HT2A_{2A} receptor’s orthosteric site .

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